molecular formula C24H25FN2O3S2 B299218 N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B299218
M. Wt: 472.6 g/mol
InChI Key: FKFVMUGHBYJIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide, commonly known as BSAFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BSAFA is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.

Mechanism of Action

BSAFA inhibits the activity of enzymes by binding to their active sites. It forms strong hydrogen bonds with the amino acid residues in the active site of the enzyme, thereby preventing the substrate from binding. This inhibition leads to the disruption of the normal cellular processes, ultimately leading to the death of cancer cells, suppression of inflammation, and inhibition of microbial growth.
Biochemical and Physiological Effects:
BSAFA has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, reduce inflammation, and inhibit microbial growth. BSAFA has also been shown to have a minimal effect on healthy cells, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BSAFA is its potency and selectivity towards specific enzymes. This selectivity makes it an ideal candidate for the treatment of various diseases. However, the synthesis of BSAFA is complex and requires several steps, making it difficult to produce in large quantities. Additionally, BSAFA has not been extensively studied in clinical trials, and its long-term effects are yet to be fully understood.

Future Directions

BSAFA has shown promising results in preclinical studies, and there is a need for further research to determine its efficacy and safety in clinical trials. Future research should focus on the optimization of the synthesis method, development of new analogs with improved properties, and the evaluation of BSAFA's potential in combination therapy. Additionally, the role of BSAFA in the treatment of other diseases should be explored, including neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, BSAFA is a promising compound that has shown potential in the treatment of various diseases. Its potency and selectivity towards specific enzymes make it an ideal candidate for the development of new therapeutics. However, further research is needed to fully understand its mechanism of action, efficacy, and safety in clinical trials.

Synthesis Methods

BSAFA can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-fluoro-4-methylsulfonylaniline with ethyl 2-bromoacetate to form 2-fluoro-4-methylsulfonylanilinoacetic acid ethyl ester. This intermediate is then reacted with sodium hydride and benzyl mercaptan to form the final product, BSAFA.

Scientific Research Applications

BSAFA has been extensively studied for its potential application in the treatment of several diseases, including cancer, inflammation, and microbial infections. It has been shown to inhibit various enzymes, including but not limited to, carbonic anhydrase, urease, and acetylcholinesterase. The inhibition of these enzymes has been linked to the treatment of cancer, inflammation, and microbial infections.

properties

Product Name

N-[2-(benzylsulfanyl)ethyl]-2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Molecular Formula

C24H25FN2O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H25FN2O3S2/c1-19-11-13-21(14-12-19)32(29,30)27(23-10-6-5-9-22(23)25)17-24(28)26-15-16-31-18-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,28)

InChI Key

FKFVMUGHBYJIBO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.